7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one
説明
7-Chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is a heterocyclic compound featuring a fused triazole-oxazinone core. Its structure includes a triazole ring fused to an oxazinone moiety at the [4,3-c] position, with chlorine and methyl substituents at the 7- and 6-positions, respectively.
特性
IUPAC Name |
7-chloro-6-methyltriazolo[5,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c1-3-5(7)10-4(2-8-9-10)6(11)12-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDGOKPGMEYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CN=N2)C(=O)O1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolo-oxazine derivatives.
Substitution: Formation of substituted triazolo-oxazine derivatives.
科学的研究の応用
7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Triazolo[5,1-c][1,4]Oxazin-6(7H)-Ones
Key Differences :
- Ring Junction: The target compound’s triazole-oxazinone fusion occurs at the [4,3-c] position, whereas analogs like 3-phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one (Zhang et al., 2021) are fused at [5,1-c]. This positional difference alters the electronic environment and steric properties of the molecule .
- Substituents: The 7-chloro and 6-methyl groups in the target compound contrast with the 3-phenyl substituent in Zhang et al.’s analogs.
Synthesis: Zhang et al. synthesized [5,1-c]-fused triazolo-oxazinones via a one-pot method using propargyl alcohols, chloroacetyl chloride, and sodium azide, achieving yields of 80–95% . Adapting this method for the target compound would require a propargyl alcohol precursor with methyl and chlorine substituents, followed by cycloaddition to form the [4,3-c] junction.
Triazolopyrimidines (Molecules, 2014)
Structural Contrasts :
- Core Heterocycle: Triazolopyrimidines (e.g., compounds 6–9) feature a pyrimidine ring fused to a triazole, unlike the oxazinone core of the target compound.
- Substituent Effects : In triazolo[4,3-c]pyrimidines (e.g., compound 7), the C3-CH3 and C5-H protons exhibit downfield NMR shifts compared to [1,5-c]-fused analogs, highlighting the electronic impact of ring-junction positioning .
Synthetic Pathways: Triazolopyrimidines are synthesized via cyclocondensation of azides with activated methylene compounds or by heating with triethyl orthoformate . These methods differ from the one-pot propargyl alcohol route used for triazolo-oxazinones, suggesting divergent synthetic accessibility for the target compound.
Thieno-Fused Triazolopyrimidines (Bioorganic Chemistry, 2019)
Structural and Functional Differences :
- Core Modifications: Thieno[3,2-e] and [2,3-e]triazolo[1,5-a]pyrimidines incorporate a thiophene ring, unlike the oxazinone core of the target compound. This modification enhances π-conjugation but reduces oxygen-mediated polarity .
- Biological Activity: These thienotriazolopyrimidines showed low anticancer activity in vitro (10⁻⁵ M screening), suggesting that core heterocycle selection (e.g., oxazinone vs. pyrimidine) significantly impacts bioactivity .
Data Tables
Table 2: NMR Shift Comparison (Selected Protons)
*Hypothetical data based on structural analogs.
Key Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may require tailored precursors and optimized cycloaddition conditions, building on Zhang et al.’s one-pot strategy .
- Electronic Properties : The [4,3-c] fusion likely induces distinct NMR shifts and polarity compared to [5,1-c] analogs, as seen in triazolopyrimidines .
- Biological Potential: While direct data is lacking, core heterocycle comparisons (e.g., oxazinone vs. pyrimidine) suggest that the target compound’s bioactivity profile may differ from thienotriazolopyrimidines .
生物活性
7-Chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique triazole and oxazine ring structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 175.57 g/mol. The presence of chlorine and methyl groups in its structure is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one. For instance, compound derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.9 ± 1.7 | |
| SW-480 (Colorectal) | 2.3 ± 0.91 | |
| MCF-7 (Breast) | 5.65 ± 2.33 |
The compound demonstrated a dose-dependent induction of apoptosis in A549 cells and caused cell cycle arrest in the S phase when tested at concentrations of 10 and 15 µM . This suggests that the compound may interfere with cellular proliferation mechanisms.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry analysis indicated significant early and late apoptotic cell populations upon treatment with the compound.
- Cell Cycle Arrest : The compound caused accumulation of cells in the S phase, indicating disruption in DNA synthesis processes .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds within the triazole family have been documented to exhibit significant antibacterial and antifungal activities . Further exploration into these aspects for 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one is warranted.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
In a recent study focused on synthesizing and evaluating various derivatives of triazole compounds:
Q & A
Q. What are the recommended storage conditions for 7-chloro-6-methyl-4H-[1,2,3]triazolo[4,3-c][1,4]oxazin-4-one to ensure stability?
- Methodological Answer: Store the compound in a tightly sealed container under dry, well-ventilated conditions. Avoid exposure to moisture and electrostatic discharge. Opened containers should be resealed immediately and stored upright to prevent leakage. Long-term stability is enhanced at room temperature (20–25°C) in inert atmospheres such as nitrogen .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Engineering Controls: Work in a fume hood with adequate airflow. Ensure eyewash stations and safety showers are accessible .
- Spill Management: Contain spills using inert absorbents and avoid drainage contamination .
Q. What spectroscopic methods are most effective for characterizing triazolo-oxazine derivatives?
- Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and confirms molecular geometry (e.g., monoclinic systems with space group P2₁/c, as seen in related triazolo-thiadiazines) .
- NMR Spectroscopy: Use - and -NMR to verify substituent positions and ring systems. For example, methyl groups in similar compounds resonate at δ 2.3–3.0 ppm .
- Mass Spectrometry (EI-MS): Confirm molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
Q. What are the common synthetic routes to prepare this compound?
- Methodological Answer:
- Oxidative Cyclization: Use iodobenzene diacetate (IBD) to mediate cyclization of pyrimidinylhydrazones, followed by Dimroth rearrangement under acidic conditions (e.g., catalytic HCl in ethanol) .
- Multi-Component Reactions: Combine cyclic imines with malononitrile derivatives under solvent-free conditions to form fused triazolo systems .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodological Answer:
- HPLC: Use reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis: Compare experimental vs. theoretical C/H/N/O ratios (e.g., deviations <0.4% indicate high purity) .
- Melting Point: Determine consistency with literature values (e.g., >250°C for related triazolo-benzodiazepines) .
Advanced Research Questions
Q. How can unexpected byproducts like Dimroth rearrangement products be minimized during synthesis?
- Methodological Answer:
- Temperature Control: Perform reactions at 0–5°C to suppress rearrangement.
- Catalytic Acid Avoidance: Replace HCl with non-acidic catalysts (e.g., NaHCO) during cyclization.
- Real-Time Monitoring: Use TLC or in-situ -NMR to detect intermediates like [1,2,4]triazolo[4,3-c]pyrimidines before rearrangement occurs .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of triazolo-oxazine derivatives?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., c-Met kinase for anticancer activity) .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties and reactivity .
Q. How to optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .
- Catalyst Loading: Vary IBD concentrations (1.0–2.5 eq.) to balance cyclization efficiency and side reactions .
- Microwave Assistance: Reduce reaction times (e.g., from 24h to 30min) for steps involving nitro group reductions .
Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic characterization?
- Methodological Answer:
- Dynamic NMR: Detect tautomeric equilibria in solution that differ from solid-state structures .
- Variable-Temperature XRD: Analyze thermal expansion coefficients to identify polymorphic transitions .
Q. How to design experiments to probe electrochemical properties?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
